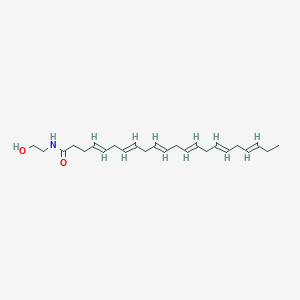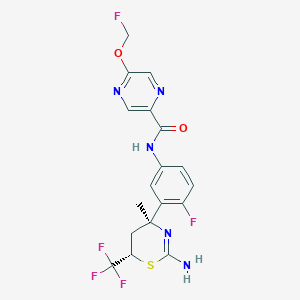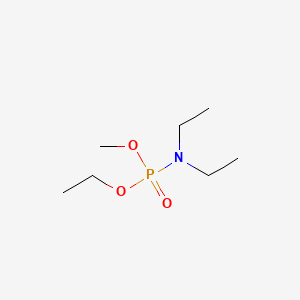
(4E,7E,10E,13E,16E,19E)-N-(2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synaptamide, also known as N-docosahexaenoylethanolamine, is an endogenous metabolite derived from docosahexaenoic acid (DHA). It is known for its potent neurogenic, neuritogenic, and synaptogenic activities. Synaptamide has been shown to play a significant role in neuroinflammation, neuroprotection, and cognitive functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synaptamide can be synthesized in neuronal cells from unesterified docosahexaenoic acid or docosahexaenoyl-lysophosphatidylcholine. The synthesis involves the formation of N-docosahexaenoylphosphatidylethanolamine (NDoPE) as an intermediate, which is then hydrolyzed to produce synaptamide. The process is mediated by N-acylphosphatidylethanolamine-phospholipase D (NAPE-PLD) .
Industrial Production Methods
Industrial production methods for synaptamide are not well-documented. the synthesis in a laboratory setting involves the use of specific reagents and conditions to ensure the efficient conversion of docosahexaenoic acid to synaptamide.
Analyse Chemischer Reaktionen
Types of Reactions
Synaptamide undergoes various chemical reactions, including:
Oxidation: Synaptamide can be oxidized to form various oxidized metabolites.
Reduction: Reduction reactions can modify the functional groups in synaptamide.
Substitution: Synaptamide can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving synaptamide include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from the reactions of synaptamide include oxidized metabolites, reduced forms of synaptamide, and substituted derivatives. These products can have different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Synaptamide has a wide range of scientific research applications, including:
Chemistry: Synaptamide is studied for its chemical properties and reactions, which can lead to the development of new compounds with potential therapeutic applications.
Biology: In biological research, synaptamide is investigated for its role in neurogenesis, neuritogenesis, and synaptogenesis.
Medicine: Synaptamide has potential therapeutic applications in the treatment of neuroinflammatory and neurodegenerative conditions.
Wirkmechanismus
Synaptamide exerts its effects through the activation of G-protein-coupled receptor 110 (GPR110). Upon binding to GPR110, synaptamide activates the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) signaling pathway. This activation leads to the inhibition of nuclear factor kappa B (NF-κB) translocation into the nucleus, thereby reducing the expression of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anandamide: Anandamide is another endocannabinoid-like compound derived from arachidonic acid. It has similar neurogenic and anti-inflammatory properties but acts on different receptors.
Oleoylethanolamide: This compound is derived from oleic acid and has been shown to have anti-inflammatory and neuroprotective effects.
Palmitoylethanolamide: Derived from palmitic acid, this compound also exhibits anti-inflammatory and neuroprotective properties.
Uniqueness of Synaptamide
Synaptamide is unique due to its specific binding to GPR110 and its potent neurogenic, neuritogenic, and synaptogenic activities. Its ability to modulate neuroinflammation and improve cognitive functions sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C24H37NO2 |
|---|---|
Molekulargewicht |
371.6 g/mol |
IUPAC-Name |
(4E,7E,10E,13E,16E,19E)-N-(2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide |
InChI |
InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,18-19,26H,2,5,8,11,14,17,20-23H2,1H3,(H,25,27)/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18+ |
InChI-Schlüssel |
GEEHOLRSGZPBSM-SFGLVEFQSA-N |
Isomerische SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)NCCO |
Kanonische SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Benzyl-3-oxo-3-[(2-oxo-2-phenylmethoxyethyl)amino]propyl]sulfanylformic acid](/img/structure/B15073583.png)
![Benzamide, N-[2-[4-[3-(1,3-dimethyl-1H-indazol-6-yl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]-2-oxoethyl]-](/img/structure/B15073584.png)

![(2Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile dihydrochloride](/img/structure/B15073594.png)

![tert-butyl N-[(5S)-5-[(2S)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)carbamoyl]pentyl]carbamate](/img/structure/B15073596.png)
![(E)-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-(4-imidazol-1-ylphenyl)prop-2-en-1-one](/img/structure/B15073603.png)
![tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate;hydrate](/img/structure/B15073607.png)

![(4R)-N-[2-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B15073623.png)
![1-[(3S)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-chloroprop-2-en-1-one](/img/structure/B15073631.png)

![(6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15073638.png)
![[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(3-oxo-3-pentadecan-8-yloxypropyl)amino]hexanoate](/img/structure/B15073653.png)
